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Compound of Interest

Compound Name:
5-(4-Bromophenyl)thiophene-2-

carboxylic acid

Cat. No.: B1280020 Get Quote

An In-depth Technical Guide to 5-(4-
Bromophenyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
5-(4-Bromophenyl)thiophene-2-carboxylic acid is a bifunctional organic compound that has

garnered significant interest in the fields of materials science, organic synthesis, and

pharmaceutical development. Its rigid, planar structure, consisting of a thiophene-2-carboxylic

acid moiety linked to a bromophenyl group, imparts unique electronic and chemical properties.

This document provides a comprehensive overview of the physical and chemical

characteristics of this compound, detailed experimental protocols for its synthesis, and a

discussion of its current and potential applications.

Chemical and Physical Properties
5-(4-Bromophenyl)thiophene-2-carboxylic acid is typically an off-white amorphous powder.

[1] Its key physical and chemical properties are summarized in the table below.
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Property Value Reference

CAS Number 40133-13-9 [2]

Molecular Formula C₁₁H₇BrO₂S [1]

Molecular Weight 283.14 g/mol [1]

Melting Point 256-262 °C [1]

Appearance Off-white amorphous powder [1]

Purity ≥ 98% (HPLC) [1]

Storage Conditions Store at 0-8°C [1]

Solubility

Data not available. Expected

to be soluble in polar organic

solvents like DMSO and DMF.

pKa

Data not available. The pKa is

expected to be similar to that

of benzoic acid (around 4.2)

but influenced by the electron-

withdrawing nature of the

thiophene and bromophenyl

groups.

Spectral Data (Predicted)
While experimental spectra for 5-(4-Bromophenyl)thiophene-2-carboxylic acid are not

readily available in the searched literature, the expected spectral characteristics can be

predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the

thiophene and phenyl rings, as well as a characteristic downfield signal for the carboxylic acid

proton.
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region,

typically between 10.0 and 13.2 ppm.

Aromatic Protons (Thiophene and Phenyl Rings): Multiple signals are expected in the

aromatic region (approximately 7.0-8.5 ppm). The protons on the thiophene ring will appear

as doublets, and the protons on the bromophenyl ring will also appear as doublets due to

para-substitution.

¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): A signal is expected in the range of 170-185 ppm.

Aromatic Carbons: Signals for the carbon atoms in the thiophene and phenyl rings are

anticipated between 125 and 150 ppm. The carbon attached to the bromine atom will be

shifted due to the halogen's electronic effect.

FTIR Spectroscopy
The infrared spectrum will be characterized by the vibrational modes of the carboxylic acid and

the aromatic rings.

O-H Stretch (Carboxylic Acid): A very broad band is expected from 2500 to 3300 cm⁻¹.[3][4]

C=O Stretch (Carbonyl): A strong, sharp absorption should appear between 1690 and 1760

cm⁻¹.[3][4]

C-O Stretch: A band is anticipated in the 1210-1320 cm⁻¹ region.[3][4]

Aromatic C-H Stretch: Signals will likely be observed just above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretch: A signal for the carbon-bromine bond is expected in the fingerprint region,

typically between 515 and 690 cm⁻¹.[3]

Experimental Protocols: Synthesis
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The primary synthetic route to 5-(4-Bromophenyl)thiophene-2-carboxylic acid and its

derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction

forms a carbon-carbon bond between a thiophene derivative and an arylboronic acid.

General Suzuki-Miyaura Coupling Protocol
This protocol is a representative method for the synthesis of 5-arylthiophene-2-carboxylic acids.

Reactants:

5-Bromothiophene-2-carboxylic acid

4-Bromophenylboronic acid

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))

Procedure:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or

argon), add 5-bromothiophene-2-carboxylic acid (1 equivalent), 4-bromophenylboronic acid

(1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

Solvent Addition: Add the degassed solvent to the flask.

Reaction: Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the

mixture with an aqueous acid solution (e.g., 1M HCl) to a pH of 2-3.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column
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chromatography on silica gel or by recrystallization to yield 5-(4-Bromophenyl)thiophene-2-
carboxylic acid.

5-Bromothiophene-2-carboxylic acid
+ 4-Bromophenylboronic acid
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A generalized workflow for the Suzuki-Miyaura synthesis.

Reactivity and Applications
The chemical reactivity of 5-(4-Bromophenyl)thiophene-2-carboxylic acid is dictated by its

three main functional components: the thiophene ring, the carboxylic acid group, and the

bromophenyl moiety. This unique combination makes it a valuable building block in several

areas of research and development.

Organic Synthesis
As a versatile building block, this compound serves as a precursor for the synthesis of more

complex molecules in the pharmaceutical and agrochemical industries.[1] The carboxylic acid

can be converted into a variety of derivatives such as esters, amides, and acid chlorides. The

bromine atom on the phenyl ring can participate in further cross-coupling reactions, allowing for

the introduction of additional functional groups.

Materials Science
The extended π-conjugated system of 5-(4-Bromophenyl)thiophene-2-carboxylic acid
makes it a promising candidate for applications in organic electronics.
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Organic Electronics: It is utilized in the development of organic semiconductors, which are

crucial for creating flexible electronic devices.[1]

OLEDs and Photovoltaics: This compound is used in the synthesis of materials for Organic

Light-Emitting Diodes (OLEDs) and organic photovoltaic devices, where it can enhance

charge transport and improve device efficiency.[1]

Pharmaceutical Research
Thiophene-containing compounds are known to exhibit a wide range of biological activities.

While specific biological data for 5-(4-Bromophenyl)thiophene-2-carboxylic acid is limited in

the public domain, its structural motifs are present in various pharmacologically active

molecules. It serves as an important intermediate in the synthesis of potential new drug

candidates.

Structural Features
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Relationship between structural features and applications.

Safety and Handling
Standard laboratory safety precautions should be observed when handling 5-(4-
Bromophenyl)thiophene-2-carboxylic acid. This includes wearing personal protective

equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in

a well-ventilated area or a fume hood. For specific handling and disposal guidelines, refer to

the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
5-(4-Bromophenyl)thiophene-2-carboxylic acid is a compound with significant potential,

primarily driven by its unique structural and electronic properties. Its role as a versatile building

block in organic synthesis allows for the creation of novel materials and complex molecules

with applications in cutting-edge technologies like organic electronics and in the development

of new pharmaceutical agents. Further research into its biological activities and material

properties is likely to uncover new and valuable applications for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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